N-(3,4-dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno-pyrimidine derivative featuring a sulfanyl-acetamide bridge connecting a 3,4-dimethoxyphenyl group to the heterocyclic core. Its structure includes:
- A thieno[3,2-d]pyrimidin-4-one core, partially saturated (3H,4H,6H,7H).
- A 3-methoxyphenyl substituent at position 3 of the pyrimidine ring.
- A sulfanyl-acetamide linker bonded to a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-16-6-4-5-15(12-16)26-22(28)21-17(9-10-32-21)25-23(26)33-13-20(27)24-14-7-8-18(30-2)19(11-14)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGKHGBDIQKETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Core Variations
a. Thieno[3,2-d]pyrimidine vs. Benzothieno-Triazolo-Pyrimidine The target compound’s thieno[3,2-d]pyrimidine core differs from tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compound 10a in ). The latter incorporates a triazolo ring fused to the pyrimidine, increasing aromaticity and rigidity. This modification may enhance metabolic stability but reduce solubility compared to the partially saturated thieno-pyrimidine core in the target compound .
b. Saturation State The target’s 3H,4H,6H,7H saturation state contrasts with fully aromatic pyrimidine cores (e.g., ’s dihydropyrimidin-2-ylsulfanyl derivative).
Substituent Effects on the Aromatic Rings
a. Phenyl Group Substitutions
- Target Compound : The 3,4-dimethoxyphenyl group on the acetamide moiety provides electron-donating methoxy groups, enhancing solubility and hydrogen-bonding capacity.
- : The analog N-(2,3-dichlorophenyl) replaces methoxy with electron-withdrawing chloro groups, increasing lipophilicity (logP) but reducing solubility. This substitution correlates with higher melting points (230°C vs. ~174–176°C for methoxy derivatives) .
- : A related compound with a 3-methoxyphenyl group on the thieno-pyrimidine ring (vs. the target’s 3-methoxyphenyl substituent) shows how positional isomerism affects steric interactions .
b. Heterocyclic Ring Substituents
- : The compound 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide features ethyl and methyl groups on the pyrimidine ring, which may increase steric bulk compared to the target’s unsubstituted core. This could alter binding kinetics in enzyme assays .
Sulfanyl-Acetamide Linker Modifications
The –S–CH2–CO–NH– bridge is conserved across analogs but varies in adjacent groups:
- : Compound B13 replaces the thieno-pyrimidine core with a tetrahydropyrimidin-2-ylthio group, demonstrating that linker flexibility impacts bioactivity. The target’s rigid thieno-pyrimidine may restrict conformational freedom, favoring selective target binding .
- : The sulfamoyl-phenylacetamide derivative lacks the thieno-pyrimidine system entirely, highlighting the importance of the heterocyclic core for activity .
Implications for Drug Design
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety in the target compound improves aqueous solubility relative to chloro-substituted analogs, critical for oral bioavailability .
- Core Rigidity: The partially saturated thieno-pyrimidine core may offer a balance between metabolic stability (via reduced CYP450 interactions) and target engagement .
- SAR Trends : Substitutions on the pyrimidine ring (e.g., ethyl/methyl in ) suggest that steric modifications could fine-tune potency without compromising solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
